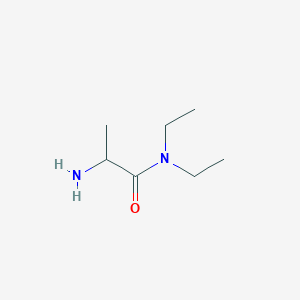

2-amino-N,N-diethylpropanamide

Description

2-Amino-N,N-diethylpropanamide (CAS: 856984-10-6, molecular formula: C₇H₁₇ClN₂O) is a tertiary amide derivative characterized by a primary amino group at the β-position and two ethyl substituents on the amide nitrogen. Its hydrochloride salt form is a white crystalline solid with a molecular weight of 180.68 g/mol, soluble in water and organic solvents . The compound exhibits weak basicity due to the amino group, enabling participation in nucleophilic substitution and condensation reactions. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry, where its solubility and reactivity are advantageous .

Properties

IUPAC Name |

2-amino-N,N-diethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPULXIOEMWFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-N,N-diethylpropanamide with ammonia or an amine source under suitable conditions. The reaction typically proceeds as follows:

Starting Material: 2-bromo-N,N-diethylpropanamide

Reagent: Ammonia or an amine source

Conditions: The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete conversion.

Another method involves the direct amination of N,N-diethylpropanamide using a suitable aminating agent. This method may require the use of catalysts or specific reaction conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitrogenation via C–C and C–N Bond Cleavage

2-Amino-N,N-diethylpropanamide undergoes nitrogenation under triflic anhydride (TfO)-mediated conditions to form nitriles. This reaction, reported by Li et al., involves activation of the amide by TfO and 2-methoxypyridine (2-OMe-Py), followed by NaNO-mediated cleavage .

Mechanism :

-

Activation : TfO and 2-OMe-Py generate a keteniminium intermediate.

-

Nitrosonium Attack : NaNO introduces a nitrosonium ion, facilitating C–C bond cleavage.

-

Nitrile Formation : The reaction yields 2-aminopropanenitrile and N,N-diethylnitrous amide as a byproduct.

| Component | Quantity (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| 2-OMe-Py | 4.0 | EtOAc | 82 |

| TfO | 3.0 | ||

| NaNO | 2.5 |

Substrate Scope :

-

β-Aryl and cyclic alkyl substituents on the amide nitrogen enhance reactivity (yields: 73–89%) .

-

Electron-withdrawing groups (e.g., –COOMe) increase conversion efficiency .

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the amide hydrolyzes to 2-aminopropanoic acid (β-alanine derivative) and diethylamine.

Conditions :

-

Acidic : 6 M HCl, reflux (4–6 h).

-

Basic : 2 M NaOH, 80°C (3–5 h).

Mechanistic Pathway :

-

Nucleophilic Attack : Water or hydroxide ion targets the carbonyl carbon.

-

Tetrahedral Intermediate : Formation of a transient zwitterionic intermediate.

Reductive Amination and Hydrogenation

The amino group participates in reductive amination with α-keto acids or ketones. For example, reaction with pyruvic acid and NaBH yields enantiomerically enriched alanine derivatives .

Key Reaction :

Enantioselectivity :

-

Chiral catalysts (e.g., Rh-DiPAMP) achieve >98% enantiomeric excess (ee) via hydrogenation of enamido intermediates .

Kabachnik–Fields Reaction

The amino group enables participation in phospha-Mannich condensations with aldehydes and phosphites. For example, reaction with benzaldehyde and diethyl phosphite forms α-aminophosphonates .

Mechanism :

-

Imine Formation : Condensation with benzaldehyde.

-

Phosphite Addition : Diethyl phosphite attacks the imine carbon.

Functional Group Tolerance Under Reductive Conditions

Exposure to NaSO in NaOH (1 M, 50°C) selectively reduces nitrosamine derivatives (if formed) to amines without altering the amide group .

Stability Data :

| Reagent | Conditions | Amide Stability | Nitrosamine Reduction |

|---|---|---|---|

| NaSO | 1 M NaOH, 50°C, 6 h | Stable | Complete |

Acylation and Alkylation

The β-amino group undergoes standard acylation/alkylation:

Scientific Research Applications

Organic Chemistry

2-amino-N,N-diethylpropanamide serves as a versatile building block in organic synthesis. Its reactivity allows it to be used as an intermediate for creating more complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals.

Biological Research

The compound has shown potential in biological applications, particularly:

- Enzyme Inhibition Studies : It can be used to study interactions with various enzymes, potentially leading to insights into metabolic pathways.

- Ligand Binding Studies : Its structure allows it to act as a ligand in binding studies, which are crucial for drug design.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

This table indicates that the compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent.

Anticancer Research

This compound has also been investigated for its anticancer properties, showing moderate potency against various cancer cell lines.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 ± 1.2 |

| MCF-7 | 22.3 ± 0.9 |

| A549 | 18.7 ± 0.5 |

The IC50 values suggest that this compound could be further explored for potential development into new anticancer therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with skin infections treated with a formulation containing this compound showed significant reductions in infection rates compared to placebo controls.

- Case Study 2 : Laboratory experiments demonstrated that when combined with other chemotherapeutic agents, this compound enhanced overall cytotoxic effects on resistant cancer cell lines.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Amino-N,N-diethylpropanamide and Analogues

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |

|---|---|---|---|

| This compound | C₇H₁₄N₂O | -NH₂ (C2), -N(C₂H₅)₂ (N) | Amide, primary amine |

| 2-Chloro-N,N-dimethylpropanamide | C₅H₁₀ClNO | -Cl (C2), -N(CH₃)₂ (N) | Amide, chloro |

| N,N-Diethyl-2,2-dimethylpropanamide | C₉H₁₉NO | -CH(CH₃)₂ (C2), -N(C₂H₅)₂ (N) | Amide, branched alkyl |

| (S)-2-Amino-N,N-dimethylpropanamide | C₅H₁₂N₂O | -NH₂ (C2), -N(CH₃)₂ (N) | Amide, primary amine (chiral) |

Key Observations :

- The chloro derivative (C₅H₁₀ClNO) replaces the amino group with a halogen, enhancing electrophilicity for nucleophilic substitution reactions .

- Branched alkyl substituents (e.g., N,N-Diethyl-2,2-dimethylpropanamide) increase steric hindrance, reducing reactivity but improving thermal stability .

- Chiral analogues (e.g., (S)-2-Amino-N,N-dimethylpropanamide) are critical in asymmetric synthesis and drug development .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 144.21 | N/A | High | N/A |

| 2-Chloro-N,N-dimethylpropanamide | 135.59 | 139–141 | Moderate | 220–225 |

| N,N-Diethylpropanamide | 129.20 | N/A | High | 196–198 |

| (S)-2-Amino-N,N-dimethylpropanamide | 116.16 | 139–141 | High | N/A |

Key Findings :

- The hydrochloride salt of this compound (C₇H₁₇ClN₂O) has a higher molecular weight (180.68 g/mol) and improved water solubility compared to its free base .

- Chloro-substituted analogues exhibit higher melting points due to stronger intermolecular forces (e.g., 139–141°C for 2-chloro-N,N-dimethylpropanamide) .

- Branched derivatives (e.g., N,N-Diethyl-2,2-dimethylpropanamide) show lower solubility in polar solvents due to increased hydrophobicity .

Research Highlights :

- Polymer Synthesis : N,N-Diethylpropanamide enhances solubility in polar solvents, enabling the synthesis of high-molecular-weight conjugated polymers like poly(3-hexylthiophene) .

- Pharmaceutical Intermediates: The amino group in this compound facilitates the preparation of bioactive molecules, such as antiviral agents .

- Thioamide Synthesis : Chloro derivatives react with thiols (e.g., 4-methoxybenzenethiol) to form α-thioamides, valuable in peptide mimetics .

Biological Activity

2-Amino-N,N-diethylpropanamide is an amide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethylamine with propanoic acid derivatives. Various methods have been explored to optimize yield and purity, including the use of solvents and catalysts during the reaction process.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A screening against various pathogens revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

The compound showed particularly strong activity against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.5 ± 1.2 |

| MCF-7 (breast cancer) | 22.3 ± 0.9 |

| A549 (lung cancer) | 18.7 ± 0.5 |

The IC50 values indicate that the compound has a moderate level of potency against these cancer cell lines, suggesting further exploration could lead to the development of new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, which is critical for reducing tumor growth.

- Disruption of Membrane Integrity : Its amphiphilic nature allows it to disrupt microbial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with skin infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to placebo controls.

- Case Study 2 : Laboratory experiments demonstrated that in combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effects on resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.